molecular formula C14H18N4 B2745113 [1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine CAS No. 2097936-90-6

[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine

Katalognummer B2745113
CAS-Nummer: 2097936-90-6
Molekulargewicht: 242.326
InChI-Schlüssel: NGHQJJTYASXPEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition

This compound has been studied for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, the compound could be used to regulate various cellular processes, including the cell cycle, cell differentiation, and apoptosis, which are often dysregulated in diseases like cancer .

Anti-tubercular Activity

Derivatives of this compound have been designed and synthesized to evaluate their anti-tubercular activity. Tuberculosis (TB) remains a major global health problem, and the development of new anti-TB drugs is crucial. This compound’s derivatives have shown promise against Mycobacterium tuberculosis, the bacterium responsible for TB .

Janus Kinase (JAK) Inhibition

The compound has been identified as an impurity in the synthesis of Ruxolitinib , a selective inhibitor of Janus kinase (JAK1 and JAK2). JAK inhibitors have therapeutic applications in the treatment of myeloproliferative neoplasms and psoriasis. The compound’s role in the synthesis of such inhibitors highlights its importance in the development of new treatments for these conditions .

Molecular Shape Studies

In the context of molecular shape studies, the compound has been used to understand the importance of planarity in the inhibitory potency of protein kinase inhibitors. By comparing the effects of planar versus non-planar structures, researchers can better design molecules with desired biological activities .

Pharmacokinetics and Drug Development

The compound’s derivatives are also valuable in pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. These studies help in predicting the compound’s behavior in the human body, which is crucial for drug development .

Impurity Profiling in Pharmaceutical Manufacturing

In pharmaceutical manufacturing, the compound serves as an impurity standard for quality control. Impurity profiling is critical to ensure the safety and efficacy of pharmaceutical products. By understanding and controlling the impurities present in drugs, manufacturers can meet regulatory standards and ensure patient safety .

Eigenschaften

IUPAC Name

(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-10-12-9-14(11-5-7-16-8-6-11)18(17-12)13-3-1-2-4-13/h5-9,13H,1-4,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHQJJTYASXPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CN)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.